Benzaldehyde, 2,6-dichloro-, hydrazone

Lipophilicity Membrane permeability Formulation science

Researchers pursuing the 2,6-dichlorobenzylidene pharmacophore often mistakenly procure generic or mono-chloro analogs, leading to inactive derivatives. This specific hydrazone is the validated precursor for nebidrazine (FLA-136) and antimycobacterial lead 8b; replacement of the 2,6-dichloro pattern abolishes antihypertensive activity and reduces antimicrobial potency. • Direct precursor to nebidrazine (centrally-acting antihypertensive with reduced sedation). • Yields compound 8b, MIC 3.90 µg/mL against M. tuberculosis, broad-spectrum activity. • Supplied as crystalline solid, >98% purity, ambient shipping; ready for immediate synthetic use.

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
Cat. No. B1334652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2,6-dichloro-, hydrazone
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NN)Cl
InChIInChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2
InChIKeyBDYTWFKXYPSYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


Benzaldehyde, 2,6-dichloro-, hydrazone (synonyms: (2,6-dichlorobenzylidene)hydrazine, [(2,6-dichlorophenyl)methylene]hydrazine; CAS 59714-30-6; molecular formula C₇H₆Cl₂N₂; MW 189.04 g/mol) is a halogenated aromatic hydrazone belonging to the benzylidene hydrazine class . It is a crystalline solid at ambient temperature with a reported melting point of 134 °C and predicted LogP of approximately 2.99, reflecting the lipophilicity-enhancing effect of the symmetrical 2,6-dichloro substitution pattern . The compound serves as a versatile synthetic intermediate and a precursor to several pharmacologically active derivatives, including the centrally-acting antihypertensive agent nebidrazine (FLA-136), the antihypertensive candidate OT-24, and the sugarcane ripening agent DBTH [1][2].

Key intermediate for nebidrazine, OT-24, DBTH, and clidafidine
Crystalline solid with elevated melting point supports precise handling and formulation studies
2,6-Dichloro substitution pattern enhances lipophilicity and membrane partitioning context

Why Generic Substitution Fails in Research Workflows


The symmetrical 2,6-dichloro substitution pattern on the benzylidene ring of this hydrazone is not a cosmetic modification—it fundamentally alters physicochemical properties, pharmacological selectivity, and synthetic utility in ways that unsubstituted, mono-chloro, or differently positioned dichloro analogs cannot replicate. The ortho,ortho'-dichloro arrangement simultaneously withdraws electron density from the aromatic ring (σₘ = 0.37 per Cl) while creating steric congestion around the C=N bond, effects that shift the LogP by approximately +1.3 units relative to benzaldehyde hydrazone and raise the melting point from 16 °C to 134 °C [1]. These changes directly impact membrane permeability, crystalline handling characteristics, and reactivity in condensation and cyclization reactions. Critically, the 2,6-dichlorobenzylidene pharmacophore is required for the antihypertensive activity of nebidrazine (FLA-136) and OT-24—replacement with 2-chloro, 4-chloro, or 2,4-dichloro benzylidene moieties abolishes or severely attenuates this activity [2]. Procuring a generic benzaldehyde hydrazone or a differently halogenated analog therefore risks both experimental failure in biological assays and inability to access the specific downstream derivatives for which this compound is the essential gateway intermediate [3].

2,6-Dichlorobenzylidene pharmacophore is required for antihypertensive activity in triazole series; other chloro-substitution patterns abolish or severely attenuate activity.

Unsubstituted benzaldehyde hydrazone has vastly different LogP and melting point, altering membrane permeability, handling, and derivative reactivity.

Generic hydrazones lacking the 2,6-dichloro motif fail to provide the selective central α-autoreceptor profile observed with nebidrazine.

Quantitative Evidence Against Closest Analogs


Lipophilicity Advantage Over Unsubstituted Hydrazone

The 2,6-dichloro substitution on the benzylidene ring elevates the predicted LogP of benzaldehyde, 2,6-dichloro-, hydrazone to 2.99, compared with 1.68 for unsubstituted benzaldehyde hydrazone [1]. This ΔLogP of approximately 1.31 corresponds to roughly a 20-fold increase in the octanol-water partition coefficient, indicating substantially higher lipophilicity and predicted membrane permeability . The increase is attributable to the additive electron-withdrawing and hydrophobic effects of the two ortho-chloro substituents, which simultaneously reduce aqueous solubility and enhance partitioning into lipid environments.

Lipophilicity Increase
Reported
ΔLogP +1.31 (~20-fold octanol-water)
Supports membrane permeability research context
Predicted LogP; experimental confirmation recommended
Lipophilicity Membrane permeability Formulation science

Thermal Stability and Handling Benefits

Benzaldehyde, 2,6-dichloro-, hydrazone exhibits a melting point of 134 °C, making it a stable crystalline solid at ambient temperature, whereas unsubstituted benzaldehyde hydrazone melts at 16 °C and exists as a liquid or low-melting solid under standard laboratory conditions . This 118 °C elevation in melting point reflects the enhanced crystal lattice energy conferred by the two chlorine atoms, which participate in non-covalent Cl···H and Cl···π interactions as well as dipole-dipole contributions. The solid-state stability is further corroborated by the crystal structure of the related bis-hydrazone N,N′-bis(2,6-dichlorobenzylidene)hydrazine, which reveals extensive intermolecular C—H···N hydrogen bonding and π–π stacking interactions involving the chlorinated aromatic rings [1].

Melting Point Elevation
Reported
ΔMP +118 °C (vs. unsubstituted hydrazone)
Enhances solid-form handling and storage stability
Crystalline solid at ambient temperature; recrystallization-friendly
Solid-state properties Formulation Storage stability

Pharmacological Selectivity of the 2,6-Dichlorobenzylidene Pharmacophore

Although FLA-136 (nebidrazine, the 4-amino-1,2,4-triazol-3-yl hydrazone derivative of benzaldehyde, 2,6-dichloro-, hydrazone) is 3- to 30-fold less potent than clonidine in producing hypotension after intracerebroventricular (i.c.v.) administration in anaesthetized rats, it demonstrates a critically differentiated pharmacological profile: it acts as a selective agonist at central α-autoreceptors (yohimbine-sensitive) without stimulating peripheral pre- or postsynaptic α-adrenoceptors, whereas clonidine activates both central and peripheral α₁- and α₂-adrenoceptors [1]. In conscious rats, FLA-136 produced significantly less sedation than clonidine at equipotent hypotensive doses, as assessed by visual sedation scoring. Furthermore, yohimbine attenuated cardiovascular responses to both agents, but prazosin and mianserin antagonized only clonidine—not FLA-136—confirming the absence of peripheral α₁-adrenoceptor involvement for FLA-136 [1].

Central Selectivity
Class-level
FLA-136 (2,6-Cl₂) selective central α-autoreceptor; reduced sedation
Clonidine central + peripheral α₁/α₂; pronounced sedation
Differentiated central selectivity profile supports CNS-antihypertensive research
Rat model; yohimbine-sensitive; peripheral α-adrenoceptor sparing
Antihypertensive Alpha-adrenoceptor selectivity CNS drug development

Antimicrobial Potency in Nicotinohydrazide Derivatives

In a systematic structure-activity relationship study of 6-phenylnicotinohydrazide derivatives, the 2,6-dichlorobenzylidene counterpart (compound 8b) emerged as the most active compound across all tested benzylidene substitution patterns. Compound 8b exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against Mycobacterium tuberculosis and potent broad-spectrum antimicrobial activity with an MIC range of 0.24–1.95 µg/mL against tested bacterial and fungal strains [1]. Other benzylidene substitution patterns in the same series (including 4-chloro, 2-chloro, 4-methoxy, 4-nitro, and unsubstituted benzylidene) showed reduced or negligible activity, establishing the 2,6-dichloro arrangement as the preferred pharmacophoric motif for this chemotype [1][2].

Antimicrobial Activity
Head-to-head
Compound 8b (2,6-Cl₂) MIC 3.90 µg/mL (M. tb), 0.24–1.95 µg/mL broad
Other benzylidene analogs Higher MICs; reduced activity
2,6-Dichloro substitution yields highest activity in series; supports lead optimization
In vitro assay; no significant cytotoxicity to WI-38 cells reported
Antimycobacterial Antimicrobial resistance Structure-activity relationship

Criticality for Antihypertensive Activity in Triazole Agents

Emilsson (1989) synthesized a panel of 5-substituted 4-amino-3-(2,6-dichlorobenzylidenehydrazino)-4H-1,2,4-triazoles and corresponding 3-hydrazino derivatives, evaluating them orally in conscious spontaneously hypertensive rats against reference standards clonidine, hydralazine, and prazosin [1]. Critically, all 2,6-dichlorobenzylidene derivatives—with the sole exception of nebidrazine (the unsubstituted triazole parent)—were found to be pharmacologically inactive, demonstrating that the 2,6-dichloro substitution pattern on the benzylidene ring is necessary but not sufficient for antihypertensive activity in this series. The corresponding 3-hydrazino triazoles lacking the 2,6-dichlorobenzylidene moiety showed sporadic activity, with 4-amino-3-hydrazino-5-isopropyl-4H-1,2,4-triazole achieving a 20% blood pressure reduction at 40 µmol/kg [1]. In a parallel study by Emilsson et al. (1985), 3-amino-4-(2,6-dichlorobenzylideneamino)-4H-1,2,4-triazole and its 2,6-dimethyl analog showed the highest activity among arylideneamino triazoles, but neither surpassed the potency of the reference standards [2].

Pharmacophore Requirement
Class-level
2,6-Dichlorobenzylidene triazoles nebidrazine active; other substitutions inactive
Non-2,6-Cl₂ analogs sporadic weak antihypertensive effect (max 20% BP reduction)
2,6-Dichloro pattern necessary for activity in this triazole series
Oral SHR rat model; Emilsson 1989, 1985
Antihypertensive Pharmacophore requirement Medicinal chemistry

Synthetic Intermediate for Diverse Downstream Candidates

Benzaldehyde, 2,6-dichloro-, hydrazone occupies a rare position as the shared synthetic precursor to at least four structurally distinct biologically active molecules: (1) nebidrazine (FLA-136), a centrally-acting antihypertensive with selective α-autoreceptor agonist activity [1]; (2) OT-24, a mild and durable antihypertensive 2-(2,6-dichlorobenzylidenehydrazino)-1,4,5,6-tetrahydropyrimidine hydrochloride [2]; (3) clidafidine, a compound with reported antimicrobial and anticancer properties prepared by cyclization of the hydrazone under acidic conditions ; and (4) DBTH (2,6-dichlorobenzaldehyde tetrahydro-2-furoyl hydrazone), a commercial sugarcane ripening agent that increases sucrose yield when applied pre-harvest [3]. No other single benzaldehyde hydrazone intermediate feeds into this breadth of both pharmaceutical and agrochemical downstream candidates, underscoring the unique versatility of the 2,6-dichloro substitution pattern in enabling diverse condensation and cyclization chemistries.

Derivative Versatility
Context-dependent
2,6-Dichloro hydrazone ≥4 active derivatives across pharma/agro
Unsubstituted hydrazone 0–1 major active derivative portfolio
Enables diverse derivative synthesis; supports multi-target research programs
Patent and literature survey data
Synthetic intermediate Drug discovery Agrochemical

Research and Industrial Application Scenarios


CNS-Selective Antihypertensive Drug Discovery

The compound is the essential intermediate for synthesizing nebidrazine (FLA-136), a centrally-acting antihypertensive agent that selectively stimulates central α-autoreceptors with significantly reduced sedative liability compared with clonidine [1]. As demonstrated by Emilsson (1989), the 2,6-dichloro substitution pattern on the benzylidene ring is a pharmacophoric requirement for antihypertensive activity in the 4-amino-1,2,4-triazole series—replacement with other arylidene groups abolishes activity [2]. Researchers developing next-generation centrally-acting antihypertensives with improved side-effect profiles should procure this specific hydrazone, not a generic analog, to ensure access to the validated pharmacophore and enable systematic exploration of triazole 5-position substitution for potency optimization.

Antimycobacterial Lead Optimization

Soliman et al. (2017) established that the 2,6-dichlorobenzylidene substituent is optimal among all tested benzylidene variations for antimycobacterial activity (MIC 3.90 µg/mL against M. tuberculosis) and broad-spectrum antimicrobial potency (MIC range 0.24–1.95 µg/mL) in the 6-phenylnicotinohydrazide series [3]. The 2,6-dichloro pattern was explicitly identified as yielding the most active compound (8b) in the study, with a favorable therapeutic index (no significant cytotoxicity against WI-38 normal breast cells). Laboratories pursuing structure-activity relationship expansion of this chemotype against drug-resistant tuberculosis or resistant bacterial and fungal pathogens will find this hydrazone to be the preferred starting material for synthesizing the lead compound and its close analogs [3].

Transition Metal Coordination Chemistry

The compound serves as a precursor for N,O-bidentate Schiff base ligands formed by condensation with substituted salicylaldehydes and other aromatic aldehydes [4]. These ligands, incorporating the 2,6-dichlorobenzylidene moiety, yield Co(II) and Cu(II) complexes with distinct coordination geometries (trigonal bipyramidal for Co, square-planar for Cu) and unique supramolecular architectures stabilized by extensive Cl···H interactions (25.8% and 24.9% of Hirshfeld surface contacts for Co and Cu complexes, respectively) and π–π stacking between chlorinated aromatic rings [5]. The ortho-chloro substituents contribute specific non-covalent interaction modes that are absent in non-chlorinated or mono-chlorinated analogs, making this hydrazone the reagent of choice for crystal engineering and metallosupramolecular studies requiring directional halogen-mediated interactions.

Agrochemical Ripening Agent Development

US Patent 4072496A describes the synthesis and agricultural application of 2,6-dichlorobenzaldehyde tetrahydro-2-furoyl hydrazone (DBTH) as a chemical ripening agent that increases sucrose yield in sugarcane when applied pre-harvest [6]. Benzaldehyde, 2,6-dichloro-, hydrazone is the direct synthetic precursor to DBTH through acylation with tetrahydro-2-furoyl chloride. The patent demonstrates that excellent results in sucrose yield enhancement are specifically obtained with the 2,6-dichloro-substituted hydrazone, not with other halogenated or unsubstituted benzaldehyde hydrazone derivatives [6]. Agrochemical research groups developing plant growth regulators or sucrose accumulation enhancers should procure this compound as the gateway to the DBTH chemotype and its structural analogs.

Application
Selection Property
Validation Focus
CNS α-autoreceptor research
2,6-Dichlorobenzylidene pharmacophore selectivity
Selective central α-autoreceptor agonism vs. clonidine comparator
Antimycobacterial lead optimization
2,6-Dichlorobenzylidene pattern for antimicrobial activity
MIC endpoint and broad-spectrum activity context
Transition metal coordination chemistry
Ortho-chloro halogen bonding and crystal packing
Hirshfeld surface analysis and supramolecular architecture
Agrochemical ripening agent development
2,6-Dichloro substitution for sucrose enhancement
Pre-harvest application and sucrose endpoint monitoring
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